molecular formula C15H12N2S B2803005 N-(9-phenanthryl)thiourea CAS No. 409317-74-4

N-(9-phenanthryl)thiourea

Cat. No.: B2803005
CAS No.: 409317-74-4
M. Wt: 252.34
InChI Key: XLVBYILFFQBEOQ-UHFFFAOYSA-N
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Description

N-(9-phenanthryl)thiourea is an organosulfur compound that features a phenanthrene moiety attached to a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing N-(9-phenanthryl)thiourea involves the condensation of 9-phenanthrylamine with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Thioacylation: Another method involves the reaction of 9-phenanthrylamine with carbon disulfide and an alkylating agent under basic conditions to form the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(9-phenanthryl)thiourea can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles (amines, alcohols).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

N-(9-phenanthryl)thiourea has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: this compound is used in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

    N-phenylthiourea: Similar in structure but lacks the phenanthrene moiety.

    N-(2-naphthyl)thiourea: Contains a naphthalene ring instead of a phenanthrene ring.

    N-(4-biphenyl)thiourea: Features a biphenyl group in place of the phenanthrene group.

Uniqueness: N-(9-phenanthryl)thiourea is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties. This structural feature enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

phenanthren-9-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-15(18)17-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVBYILFFQBEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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